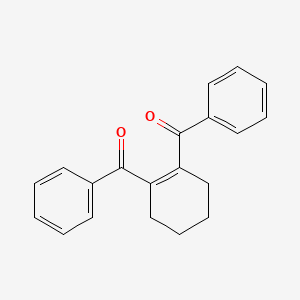
Methanone, 1-cyclohexene-1,2-diylbis[phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, 1-cyclohexene-1,2-diylbis[phenyl-: is an organic compound with the chemical formula C20H18O2 . This compound is characterized by a cyclohexene ring bonded to two phenyl groups and a methanone group. It is a versatile molecule used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanone, 1-cyclohexene-1,2-diylbis[phenyl- can be synthesized through several methods. One common approach involves the nucleophilic reaction of N-lithio-2,6-dimethylaniline with (1R,2R)-N,N′-bis(2-fluorobenzylidene)cyclohexane-1,2-diamine . This reaction typically requires specific conditions, such as controlled temperature and the presence of a suitable solvent.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the desired application and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions: Methanone, 1-cyclohexene-1,2-diylbis[phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methanone, 1-cyclohexene-1,2-diylbis[phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is employed in the production of various materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which Methanone, 1-cyclohexene-1,2-diylbis[phenyl- exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications. Specific pathways may include enzyme inhibition or activation, depending on the context of its use .
Comparison with Similar Compounds
Cyclohexanone: A similar compound with a cyclohexane ring and a ketone group.
Cyclohexenone: Another related compound with a cyclohexene ring and a ketone group.
Uniqueness: Methanone, 1-cyclohexene-1,2-diylbis[phenyl- is unique due to its specific structure, which includes both phenyl groups and a methanone group. This combination allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
97254-44-9 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(2-benzoylcyclohexen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C20H18O2/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
InChI Key |
DYZIDNYDSMKRIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















